Methyl 2-amino-3-(furan-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(furan-3-yl)propanoate: is an organic compound with the molecular formula C8H11NO3 It is a derivative of propanoic acid, featuring an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and amino acids.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction.
Purification: The crude product is usually purified by recrystallization using a mixture of ethanol and water.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 2-amino-3-(furan-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-3-(furan-3-yl)propanoate is unique due to its specific structural features, such as the position of the furan ring and the presence of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
CMACEADSSAVSRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=COC=C1)N |
Origin of Product |
United States |
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